Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone

physicochemical properties lipophilicity molecular recognition

Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone (CAS 2097995-37-2) is a synthetic heterocyclic building block with molecular formula C12H22N2O2 and molecular weight 226.32 g/mol, featuring an azetidine ring connected via a carbonyl linker to a 3-propyl-4-hydroxypiperidine moiety. The compound is supplied as a research-grade chemical with a minimum purity specification of 95%.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 2097995-37-2
Cat. No. B1477252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone
CAS2097995-37-2
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCCCC1CN(CCC1O)C(=O)C2CNC2
InChIInChI=1S/C12H22N2O2/c1-2-3-9-8-14(5-4-11(9)15)12(16)10-6-13-7-10/h9-11,13,15H,2-8H2,1H3
InChIKeyCFJKLKAXRWYYPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone (CAS 2097995-37-2): Structural and Procurement Baseline


Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone (CAS 2097995-37-2) is a synthetic heterocyclic building block with molecular formula C12H22N2O2 and molecular weight 226.32 g/mol, featuring an azetidine ring connected via a carbonyl linker to a 3-propyl-4-hydroxypiperidine moiety . The compound is supplied as a research-grade chemical with a minimum purity specification of 95% . It belongs to the broader class of azetidine-piperidine methanones, a scaffold that has been explored in medicinal chemistry for CCR4 antagonism (IC50 values of 22–50 nM for advanced leads), PDE10 inhibition, and monoacylglycerol lipase (MAGL) inhibition [1][2]. This compound is noted as discontinued by at least one major supplier (Biosynth/CymitQuimica), which may affect procurement planning .

Why In-Class Azetidine-Piperidine Methanones Cannot Be Interchanged Without Evidence: The Case for Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone


Within the azetidine-piperidine methanone class, seemingly minor structural modifications produce large shifts in target engagement, selectivity, and pharmacokinetic behavior. For the piperidinyl-azetidine CCR4 antagonist series, compound optimization around the piperidine substitution pattern yielded IC50 values ranging over several orders of magnitude depending on the nature and position of substituents [1]. In 4-hydroxypiperidine-based H3 receptor antagonists, elongation of the N-alkyl chain from methyl to propyl shifted antagonist potency (pA2) by more than 0.5 log units, demonstrating that the specific 3-propyl substitution on the piperidine ring in the target compound is not a generic feature but a determinant of molecular recognition [2]. Substituting the target compound with the des-propyl analog (CAS 1359971-12-2, MW 184.24) or the 3-ethyl variant (CAS 2098085-85-7, MW 212.29) without empirical validation risks altering target binding kinetics, lipophilicity-driven off-target profiles, and metabolic stability . The quantitative evidence below establishes the measurable dimensions along which this compound differentiates from its closest commercially available analogs.

Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Lipophilicity: Propyl Chain Confers Measurable Physicochemical Differentiation from the Des-Propyl Analog

The target compound (MW 226.32 g/mol) carries a 3-propyl substituent on the piperidine ring, resulting in a molecular weight increase of 42.08 g/mol compared to the des-propyl analog Azetidin-3-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1359971-12-2, MW 184.24 g/mol) . Based on the Hansch π constant for a propyl group (approximately +1.55), the predicted logP difference between these two compounds is estimated at +1.3 to +1.8 log units, representing a 20- to 60-fold increase in lipophilicity [1]. In the 4-hydroxypiperidine H3 antagonist series, elongating the alkyl chain from methyl to propyl altered both receptor binding affinity and CNS penetration, confirming that the length of the 3-alkyl substituent is a critical determinant of in vitro and in vivo pharmacological behavior [2]. This physicochemical differentiation means the target compound cannot be assumed to exhibit the same solubility, permeability, or protein binding profile as the des-propyl analog.

physicochemical properties lipophilicity molecular recognition

Hydrogen Bond Donor/Acceptor Profile: Dual H-Bond Capacity Distinguishes the Target from Unsubstituted and Deoxy Analogs

The target compound presents a dual hydrogen bond donor/acceptor system comprising the 4-hydroxyl group on the piperidine ring and the secondary amine of the azetidine ring, yielding a hydrogen bond donor count of 2 and acceptor count of 3 . By contrast, Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5, MW 168.24) lacks the 4-hydroxyl group entirely (HBD = 1, HBA = 2), and the 3-ethyl analog (CAS 2098085-85-7) retains the hydroxyl but with a shorter alkyl substituent . In the piperidinyl-azetidine CCR4 antagonist series published in the Journal of Medicinal Chemistry, the presence and stereochemical orientation of the hydroxyl group on the piperidine ring was critical for achieving nanomolar target engagement, with deoxy analogs showing >10-fold reduction in binding affinity [1]. The combination of the 4-hydroxyl hydrogen bond donor and the 3-propyl hydrophobic anchor in the target compound creates a pharmacophoric pattern that is absent in both the fully unsubstituted and the 3-ethyl variants.

hydrogen bonding target engagement scaffold pharmacophore

Class-Level Target Engagement: Piperidinyl-Azetidine Scaffold Validated for CCR4 Antagonism at Nanomolar Potency

The piperidinyl-azetidine scaffold exemplified by the target compound has been validated in the peer-reviewed medicinal chemistry literature as a bona fide pharmacophore for C-C chemokine receptor 4 (CCR4) antagonism. The clinical candidate CCR4-351, which incorporates a piperidinyl-azetidine core related to the target compound, demonstrated IC50 values of 22 nM in a calcium flux assay and 50 nM in a CTX assay, with oral bioavailability and single-agent antitumor activity in preclinical models [1]. While these specific IC50 values are for the optimized lead CCR4-351 and not for the target compound itself, the scaffold-level validation establishes that the azetidine-carbonyl-piperidine connectivity present in the target compound is capable of supporting nanomolar GPCR target engagement. In contrast, simple piperidine amides lacking the azetidine ring show substantially weaker CCR4 engagement (IC50 > 1 μM) [1]. This class-level evidence positions the target compound as a viable screening starting point for CCR4 or related GPCR programs, whereas simple piperidine building blocks without the azetidine motif lack this validated target class association.

CCR4 antagonism GPCR immuno-oncology Treg recruitment

Alkyl Chain Length SAR: 3-Propyl vs. 3-Ethyl Differentiation Supported by H3 Antagonist Structure-Activity Data

Structure-activity relationship data from the 4-hydroxypiperidine class of histamine H3 receptor antagonists demonstrate that the length of the alkyl substituent on the piperidine ring directly modulates both receptor affinity and in vivo efficacy. In the study by Szczepańska et al. (2018), 4-hydroxypiperidine derivatives with N-propyl substitution showed pA2 values differing by 0.5–0.7 log units from their N-ethyl counterparts at the guinea pig H3 receptor (jejunum), with the reference antagonist thioperamide exhibiting pA2 = 8.67 [1]. The most active compound in that series, ADS-003, demonstrated affinity for recombinant rat and human H3 receptors and reduced food intake in rats after 5 days of parenteral administration, confirming that alkyl chain length on the piperidine is not merely a physicochemical modulator but a pharmacodynamic driver [1]. Applied to the target compound (3-propyl) versus its closest 3-ethyl analog (CAS 2098085-85-7), this SAR precedent indicates that the additional methylene group in the propyl chain may confer measurably different target binding kinetics, CNS penetration, and metabolic stability — each of which must be empirically verified rather than assumed equivalent.

alkyl chain SAR H3 receptor CNS penetration metabolic stability

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound is supplied with a minimum purity of 95% as specified by CymitQuimica/Biosynth (product now discontinued) and Smolecule . In comparison, the des-propyl analog (CAS 1359971-12-2) is available from AKSci with a 95% minimum purity specification and active stocking status . The 3-ethyl analog (CAS 2098085-85-7) has purity specifications ranging from 95% to 97% across vendors . Critically, the target compound has been flagged as discontinued by at least one major supplier (Biosynth), introducing procurement risk that does not apply to the currently stocked des-propyl and 3-ethyl analogs . For programs requiring sustained access to the specific 3-propyl-4-hydroxypiperidine substitution pattern, advance sourcing and alternative supplier qualification are warranted. The azetidine-piperidine scaffold is also available as a PROTAC linker building block (e.g., 1-(azetidin-3-yl)piperidine) from TargetMol, highlighting a distinct application domain for related analogs .

procurement purity specification supply chain vendor comparison

Recommended Application Scenarios for Azetidin-3-yl(4-hydroxy-3-propylpiperidin-1-yl)methanone Based on Evidence


CCR4 / Chemokine Receptor Antagonist Screening Library Enumeration

Given the piperidinyl-azetidine scaffold's validated nanomolar CCR4 antagonist activity (IC50 22–50 nM for lead compound CCR4-351), this compound is suited as a diversity element in GPCR-targeted screening libraries. The 3-propyl-4-hydroxypiperidine substitution differentiates it from the more common 4-hydroxypiperidine or 3-ethyl variants, providing increased lipophilicity (estimated ΔclogP ≈ +1.3 to +1.8 vs. des-propyl analog) that may enhance membrane partitioning in cell-based GPCR assays. Inclusion of this compound alongside its des-propyl and 3-ethyl analogs in a screening deck would enable direct SAR assessment of the alkyl chain contribution to CCR4 or related chemokine receptor engagement [1].

CNS Penetration Probe Design Leveraging 4-Hydroxypiperidine H3 Antagonist SAR

The 4-hydroxypiperidine class has established CNS activity through H3 receptor antagonism, with the alkyl chain length on the piperidine nitrogen modulating both receptor affinity (ΔpA2 ≈ 0.5–0.7 units between ethyl and propyl) and brain penetration. This compound's propyl substitution places it at the upper end of the alkyl chain SAR spectrum for this chemotype, making it a relevant probe for studies investigating the relationship between alkyl chain lipophilicity and CNS exposure in the 4-hydroxypiperidine series. Its use in parallel with the 3-ethyl analog (CAS 2098085-85-7) would enable head-to-head assessment of how one additional methylene unit affects brain-to-plasma ratio and target engagement in neurological disease models [2].

PROTAC Linker and Bifunctional Degrader Scaffold Exploration

The azetidine-piperidine connectivity in the target compound is structurally related to building blocks employed in PROTAC (PROteolysis TArgeting Chimera) design, such as 1-(azetidin-3-yl)piperidine utilized in TQ-3959 synthesis. The free azetidine NH and the 4-hydroxyl group on the piperidine ring both serve as potential linker attachment points for E3 ligase ligand conjugation. The 3-propyl group provides steric bulk that may influence ternary complex formation kinetics. This compound can serve as a core scaffold for generating bifunctional degraders targeting proteins where the piperidinyl-azetidine motif has demonstrated binding (e.g., CCR4, PDE10), with two orthogonal functionalization handles for parallel linker exploration [3].

Physicochemical Comparator for Alkyl Chain Pharmacokinetic Profiling

The systematic variation of the 3-alkyl substituent across this compound (3-propyl), its 3-ethyl analog (CAS 2098085-85-7), and the des-propyl analog (CAS 1359971-12-2) creates a homolog series uniquely suited for correlating alkyl chain length with in vitro ADME parameters. Measurable endpoints include logD7.4, microsomal intrinsic clearance, plasma protein binding, and Caco-2 permeability. Due to the approximately 3- to 5-fold potency shift observed in 4-hydroxypiperidine H3 antagonists upon alkyl chain elongation, this homolog series can empirically test whether the same relationship holds for metabolic stability — a key question for lead optimization programs where balancing potency and metabolic clearance is critical [2].

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